1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)
Description
BenchChem offers high-quality 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(4-methylphenyl)sulfonyloxy-2-[[3-(4-methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propoxy]methyl]-2-[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H58O19S6/c1-39-7-19-45(20-8-39)72(53,54)66-33-51(34-67-73(55,56)46-21-9-40(2)10-22-46,35-68-74(57,58)47-23-11-41(3)12-24-47)31-65-32-52(36-69-75(59,60)48-25-13-42(4)14-26-48,37-70-76(61,62)49-27-15-43(5)16-28-49)38-71-77(63,64)50-29-17-44(6)18-30-50/h7-30H,31-38H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWJZVHUZYAODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC(COS(=O)(=O)C2=CC=C(C=C2)C)(COS(=O)(=O)C3=CC=C(C=C3)C)COS(=O)(=O)C4=CC=C(C=C4)C)(COS(=O)(=O)C5=CC=C(C=C5)C)COS(=O)(=O)C6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H58O19S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI) , commonly referred to as Dipentaerythritol , is a polyol with significant applications in various fields, including pharmaceuticals and materials science. This article aims to explore its biological activity, synthesizing findings from diverse research sources.
Basic Information
- Chemical Formula : C10H22O7
- Molecular Weight : 254.2775 g/mol
- CAS Registry Number : 126-58-9
Structure
Dipentaerythritol features multiple hydroxymethyl groups and a complex structure that contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Recent studies have indicated that 1,3-propanediol derivatives exhibit antimicrobial properties. For instance, poly(1,3-propanediol citrate) films demonstrated significant biocompatibility and antimicrobial activity, making them suitable for biomedical applications such as wound dressings and implants .
Biocompatibility
Research into the biocompatibility of 1,3-propanediol has shown promising results. It has been evaluated in various cell culture studies where it exhibited low cytotoxicity and favorable interaction with cellular components. This characteristic is particularly valuable for its use in drug delivery systems and as a component in medical devices .
Thermal Stability
1,3-Propanediol has been proposed as a substitute for propylene glycol in e-liquids due to its superior thermal stability. Studies indicate that it produces fewer thermal decomposition by-products compared to traditional carriers like glycerol and propylene glycol when heated . This stability is crucial for ensuring the safety and efficacy of products intended for inhalation.
Study on E-Liquids
A study conducted on the use of 1,3-propanediol in electronic cigarette formulations highlighted its potential as a safer alternative to propylene glycol. The findings suggested improved thermal profiles and reduced harmful by-products during vaporization .
Biocompatibility Assessment
In another study focusing on poly(1,3-propanediol citrate), researchers evaluated the material's mechanical properties alongside its biocompatibility in vitro. The results indicated that the material supports cell growth and exhibits antimicrobial properties, making it suitable for soft tissue engineering applications .
Comparison of Biological Activities
| Property | 1,3-Propanediol | Propylene Glycol |
|---|---|---|
| Antimicrobial Activity | Yes (moderate) | Limited |
| Biocompatibility | High | Moderate |
| Thermal Stability | Superior | Moderate |
| Cytotoxicity | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
